molecular formula C10H12BrN3O2 B12962604 5-Bromo-6-(piperazin-1-yl)nicotinic acid

5-Bromo-6-(piperazin-1-yl)nicotinic acid

Katalognummer: B12962604
Molekulargewicht: 286.13 g/mol
InChI-Schlüssel: HOXTYDHBEXRGDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-(piperazin-1-yl)nicotinic acid is a heterocyclic compound that features a bromine atom and a piperazine ring attached to a nicotinic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(piperazin-1-yl)nicotinic acid typically involves the bromination of 6-(piperazin-1-yl)nicotinic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-(piperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-(piperazin-1-yl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-(piperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can enhance binding affinity to these targets, while the bromine atom can influence the compound’s electronic properties and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Piperazin-1-yl)nicotinic acid: Lacks the bromine atom, which can affect its reactivity and binding properties.

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine core instead of a nicotinic acid core.

    5-Bromo-6-(morpholin-4-yl)nicotinic acid: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

5-Bromo-6-(piperazin-1-yl)nicotinic acid is unique due to the presence of both the bromine atom and the piperazine ring, which together enhance its chemical reactivity and potential for binding to biological targets. This combination makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H12BrN3O2

Molekulargewicht

286.13 g/mol

IUPAC-Name

5-bromo-6-piperazin-1-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H12BrN3O2/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H,15,16)

InChI-Schlüssel

HOXTYDHBEXRGDN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.